7,7-Dimethoxyhept-1-en-4-ol
Description
7,7-Dimethoxyhept-1-en-4-ol is an aliphatic enol ether characterized by a seven-carbon chain with a hydroxyl group at position 4, a double bond between carbons 1 and 2, and two methoxy groups at position 6. Below, we compare its properties, synthesis, and functional roles with structurally analogous compounds from the literature.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7,7-dimethoxyhept-1-en-4-ol |
InChI |
InChI=1S/C9H18O3/c1-4-5-8(10)6-7-9(11-2)12-3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
IZFWQDJCWZYKNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCC(CC=C)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Carboxy-cholest-7-en-3-ol (Compound 1, Fig. 2)
Structural Similarities and Differences :
- Similarities : Both compounds feature a seven-membered unsaturated system (double bond at position 7 in cholest-7-en vs. position 1 in hept-1-en) and oxygen-containing substituents (hydroxyl and carboxy groups in cholest-7-en vs. hydroxyl and dimethoxy groups in the target compound).
- Differences : 4-Carboxy-cholest-7-en-3-ol is a sterol derivative with a tetracyclic backbone, whereas 7,7-dimethoxyhept-1-en-4-ol is a linear aliphatic chain.
8-O-Acetylshanzhiside Methyl Ester
Structural Similarities and Differences :
6,7-Dimethoxy-1H-quinazolin-4-one
Structural Similarities and Differences :
- Similarities : Both feature dimethoxy groups, though positioned on a quinazoline ring in the latter vs. an aliphatic chain in the target compound.
- Differences: The quinazolinone core introduces aromaticity and nitrogen atoms, absent in the target compound .
Methoxsalen (7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-)
Structural Similarities and Differences :
- Similarities : Methoxy group(s) on a fused aromatic system.
- Differences: Methoxsalen is a planar furanocoumarin, whereas the target compound is non-aromatic and flexible .
Analytical Methods :
Comparative Data Table
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